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Compound of Interest

Compound Name: 2-(6-Chloropyridin-3-YL)ethanol

Cat. No.: B173323 Get Quote

In-Depth Technical Guide to 2-(6-Chloropyridin-
3-YL)ethanol
For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and CAS Number
2-(6-Chloropyridin-3-YL)ethanol is a substituted pyridine derivative with significant potential

as a building block in medicinal chemistry and drug discovery.

Chemical Structure:

CAS Number: 117528-28-6

Molecular Formula: C₇H₈ClNO

Physicochemical and Spectroscopic Data
A comprehensive summary of the known physical and spectroscopic properties of 2-(6-
Chloropyridin-3-YL)ethanol is provided below. This data is essential for its characterization

and use in synthetic applications.
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Property Value

Molecular Weight 157.60 g/mol

Physical Form Solid or viscous liquid

Purity Typically ≥96%

Storage Temperature 2-8°C, under inert atmosphere

SMILES ClC1=CC=C(CCO)C=N1

Spectroscopic Data:

While specific experimental spectra for 2-(6-Chloropyridin-3-YL)ethanol are not readily

available in public databases, the expected spectroscopic characteristics can be predicted

based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the

pyridine ring and the aliphatic protons of the ethanol side chain. The chemical shifts (δ) are

influenced by the electronegativity of the chlorine and oxygen atoms and the aromatic ring

currents.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will display signals corresponding to the five unique carbon atoms

in the pyridine ring and the two carbons of the ethanol substituent. The carbon attached to the

chlorine atom and the carbon bearing the hydroxyl group are expected to be significantly

deshielded.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will be characterized by absorption bands typical for its functional groups. Key

expected absorptions include:

A broad O-H stretching band around 3300 cm⁻¹.
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C-H stretching vibrations for the aromatic and aliphatic portions just below and above 3000

cm⁻¹.

C-O stretching vibration in the region of 1050-1150 cm⁻¹.

C=N and C=C stretching vibrations characteristic of the pyridine ring.

Mass Spectrometry (Predicted):

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of

the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule

containing one chlorine atom (an M+2 peak approximately one-third the intensity of the

molecular ion peak).

Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of 2-(6-Chloropyridin-3-YL)ethanol is the

reduction of a suitable carboxylic acid derivative, such as ethyl 6-chloronicotinate.

Logical Workflow for Synthesis:
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Ethyl 6-chloronicotinate

Reduction Reaction
in an appropriate solvent (e.g., THF, Ethanol)

Reducing Agent
(e.g., LiAlH4 or NaBH4)

Aqueous Workup and Extraction

Purification
(e.g., Column Chromatography)

2-(6-Chloropyridin-3-YL)ethanol

 

2-(6-Chloropyridin-3-YL)ethanol

Chemical Modification
(e.g., etherification, oxidation, substitution)

Library of Novel Derivatives

High-Throughput Screening

Hit Compound Identification

Lead Optimization

Drug Candidate
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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